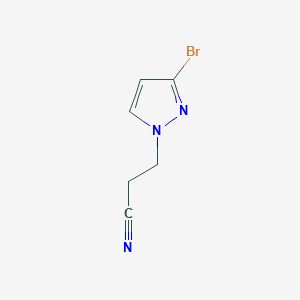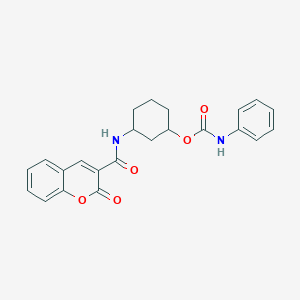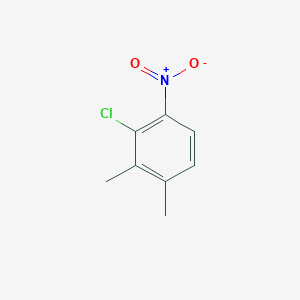![molecular formula C15H7F6N3OS B2669777 2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile CAS No. 400077-06-7](/img/structure/B2669777.png)
2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a trifluoromethyl ketone (TFMK), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . It has a molecular formula of C15H7F6N3OS .
Molecular Structure Analysis
The molecular weight of this compound is 391.2909992 . Unfortunately, the specific molecular structure analysis is not available in the search results.Aplicaciones Científicas De Investigación
Structural Characterization and Inhibitory Potential
- Structural insights into dihydropyrimidine derivatives, including a compound with a similar structure, have been explored for their potential as dihydrofolate reductase (DHFR) inhibitors. X-ray diffraction analysis revealed their crystalline structures and potential inhibitory effects against the human DHFR enzyme, suggesting applications in the development of new chemotherapeutic agents (L. H. Al-Wahaibi et al., 2021).
Spectroscopic Analysis and Chemotherapeutic Potential
- Spectroscopic techniques have been employed to investigate the structure of similar pyrimidine derivatives, highlighting their potential as anti-diabetic compounds. Molecular docking studies suggest these compounds could exhibit inhibitory activity against specific targets, indicating their utility in drug discovery for diabetes and other diseases (N. Z. Alzoman et al., 2015).
Crystal Structure and Biological Activities
- Research on pyrido[4,3-d]pyrimidine derivatives has provided details on their crystal structure and potential biological activities. These insights can guide the synthesis of novel compounds with improved pharmacological profiles (Mo et al., 2007).
Synthesis of Trifluoromethylated Analogues
- The synthesis of trifluoromethylated analogues of dihydroorotic acid showcases the utility of pyrimidine derivatives in creating compounds with potential medicinal chemistry applications. These analogues demonstrate the importance of structural motifs for drug design (V. Sukach et al., 2015).
Cytotoxic Activity of Pyrimidine Derivatives
- Novel thiopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research highlights the potential of pyrimidine derivatives in cancer therapy, with specific derivatives showing promising results (Marcin Stolarczyk et al., 2018).
Direcciones Futuras
Trifluoromethylation reactions, which this compound could potentially be involved in, are important transformations in the research and development of drugs, agrochemicals, and functional materials . Therefore, the future directions could involve further exploration of these reactions and their applications.
Propiedades
IUPAC Name |
2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]sulfanyl-4-(trifluoromethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F6N3OS/c16-14(17,18)10-3-1-2-8(4-10)11(25)7-26-13-23-6-9(5-22)12(24-13)15(19,20)21/h1-4,6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXDCHRQIAVWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CSC2=NC=C(C(=N2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2669698.png)
![Ethyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2669700.png)

![1-[1-[(3,4-Difluorophenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2669703.png)

![2-((2-chloro-4-fluorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2669705.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide](/img/structure/B2669706.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2669707.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2669708.png)
![4-[(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-phenylpyridazin-3-ol](/img/structure/B2669709.png)

![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2669716.png)
![9-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2669717.png)
